4-甲氧基苯甲醛肟

描述

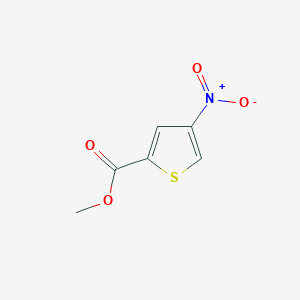

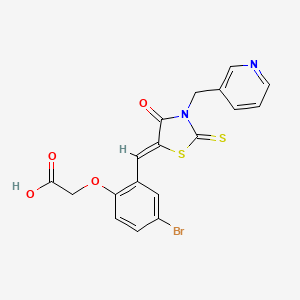

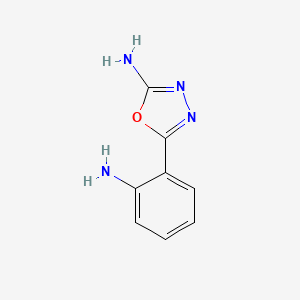

4-Methoxybenzaldehyde oxime is a chemical compound with the molecular formula C8H9NO2 . It is a derivative of 4-methoxybenzaldehyde, a naturally occurring fragrant phenolic compound found in many plant species .

Synthesis Analysis

The synthesis of 4-methoxybenzaldehyde oxime can be achieved through a phase-transfer reaction from 4-methoxybenzaldehyde and hydroxylammonium chloride . Another method involves a condensation reaction between a carbonyl and a hydroxylamine .Molecular Structure Analysis

The molecular structure of 4-methoxybenzaldehyde oxime has been optimized using the DFT/B3LYP method with 6-311++G (d,p) basis set . The molecule has a unique structure with dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon .Chemical Reactions Analysis

Oximes, including 4-methoxybenzaldehyde oxime, are renowned for their diverse reactivity modes. They are valuable synthetic building blocks used in various methodologies, from cycloadditions to bioconjugation .Physical and Chemical Properties Analysis

4-Methoxybenzaldehyde oxime has a density of 1.1±0.1 g/cm3, a boiling point of 247.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 42.0±0.5 cm3 and a polar surface area of 42 Å2 .科学研究应用

晶体学研究

对甲氧基苯甲醛肟衍生物的晶体结构和Hirshfeld表面进行的研究揭示了多样的构象和氢键模式,这对于理解它们的物理和化学性质至关重要。Gomes等人(2018年)讨论了四种(E)-甲氧基苯甲醛肟衍生物的晶体结构,展示了不同的排列方式和生成各种链和二聚体结构的主要分子间氢键。这项研究突出了甲氧基苯甲醛肟在理解分子相互作用和晶体堆积现象中的重要性 (Gomes et al., 2018)。

合成化学和生物活性

在合成化学中,人们已经探索了4-甲氧基苯甲醛肟衍生物在生产具有显著生物活性的新化合物方面的潜力。Zhang等人(2013年)设计并合成了一系列来自4-甲氧基苯甲醛的肟醚化合物,其中一些对桃蚜表现出良好的杀虫活性,并对根腐病菌表现出优秀的杀菌活性。这表明了该化合物在开发新的杀虫剂方面的实用性 (Zhang et al., 2013)。

环境和绿色化学应用

4-甲氧基苯甲醛肟衍生物的环境友好合成和应用也代表了一个重要的研究领域。Sherbo等人(2018年)报告了4-甲氧基苄醇的配对电解制备4-甲氧基苯甲醛,展示了一种在环境条件下利用电力推动有机反应化学的高效方法。这项研究提供了一条可持续化学合成的途径,突出了4-甲氧基苯甲醛肟衍生物在绿色化学中的作用 (Sherbo et al., 2018)。

光催化和氧化研究

此外,对4-甲氧基苄醇在不同条件下氧化为4-甲氧基苯甲醛的研究是一个研究课题,旨在开发清洁高效的氧化方法。Abd-Elaal等人(2015年)探索了在水中在温和条件下使用新型复合光催化剂选择性氧化芳香醇,实现了对应醛的高选择性。这项工作有助于光催化氧化过程的进展 (Abd-Elaal et al., 2015)。

作用机制

Target of Action

The primary target of 4-Methoxybenzaldehyde oxime is aldehydes and ketones . This compound reacts with these targets to form oximes .

Mode of Action

The interaction of 4-Methoxybenzaldehyde oxime with its targets involves a nucleophilic reaction . The oxygen in the compound acts as a nucleophile in competition with nitrogen . The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathway affected by 4-Methoxybenzaldehyde oxime involves the conversion of aldehydes and ketones into oximes . This process impacts the concentration of the ketone, as the formation of the hemiketal decomposes in an attempt to maintain the concentration of the ketone .

Result of Action

The molecular and cellular effects of 4-Methoxybenzaldehyde oxime’s action result in the formation of oximes from aldehydes and ketones . This transformation is essentially irreversible, leading to a decrease in the concentration of the original ketone .

Action Environment

The action, efficacy, and stability of 4-Methoxybenzaldehyde oxime can be influenced by various environmental factors. For instance, the presence of an acid catalyst can enhance the reaction process . .

生化分析

Biochemical Properties

4-Methoxybenzaldehyde oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors. Additionally, 4-Methoxybenzaldehyde oxime can form complexes with proteins, affecting their structure and function .

Cellular Effects

The effects of 4-Methoxybenzaldehyde oxime on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it can inhibit the activity of acetylcholinesterase, leading to altered neurotransmission. Furthermore, 4-Methoxybenzaldehyde oxime affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Methoxybenzaldehyde oxime exerts its effects through binding interactions with biomolecules. It forms reversible complexes with enzymes, leading to inhibition or activation depending on the context. For example, its interaction with acetylcholinesterase results in enzyme inhibition, which is a key mechanism in the study of neurotoxicity and the development of therapeutic agents. Additionally, 4-Methoxybenzaldehyde oxime can modulate gene expression by binding to DNA or interacting with transcription factors .

Dosage Effects in Animal Models

The effects of 4-Methoxybenzaldehyde oxime vary with different dosages in animal models. At low doses, it can act as a mild enzyme inhibitor, while at higher doses, it may exhibit toxic effects. Studies have shown that high doses of 4-Methoxybenzaldehyde oxime can lead to adverse effects such as neurotoxicity and organ damage. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

4-Methoxybenzaldehyde oxime is involved in various metabolic pathways, including its conversion to other oxime derivatives. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. The study of these pathways is important for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 4-Methoxybenzaldehyde oxime is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and its overall biological activity. Understanding the transport and distribution of 4-Methoxybenzaldehyde oxime is crucial for optimizing its use in research and therapeutic applications .

属性

IUPAC Name |

(NE)-N-[(4-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOSHPAYNZBSFO-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303874 | |

| Record name | (E)-4-Methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-21-3, 3235-04-9, 3717-22-4 | |

| Record name | (E)-4-Methoxybenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | syn-p-Anisaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | anti-p-Anisaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxybenzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4-Methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of 4-Methoxybenzaldehyde oxime in the synthesis of magnetic materials?

A1: 4-Methoxybenzaldehyde oxime (4-MeO-H2salox) plays a crucial role as a ligand in synthesizing a manganese-based single-chain magnet. [] This specific single-chain magnet, [Mn6O2(4-MeOsalox)6(N3)2(MeOH)4]n, is formed by assembling Mn6 single-molecule magnets. The presence of 4-Methoxybenzaldehyde oxime contributes to the magnet's structure and influences its magnetic properties, leading to a large magnetic coercivity. []

Q2: Can 4-Methoxybenzaldehyde oxime be synthesized using microfluidic technology? What are the advantages?

A2: Yes, 4-Methoxybenzaldehyde oxime can be synthesized within a microfluidic chip. [] This method utilizes a phase-transfer reaction between 4-methoxybenzaldehyde and hydroxylammonium chloride within microchannels, controlled by a negative pressure system. Compared to traditional batch synthesis, the microfluidic approach offers significant advantages:

- Faster reaction rate: Microfluidic chips enable faster reactions due to efficient mixing and increased surface-to-volume ratios. []

- Reduced reagent consumption: The controlled microenvironment in microfluidic chips allows for precise reagent delivery, minimizing waste. []

- Lower contamination risk: Microfluidic synthesis minimizes human intervention, reducing the risk of contamination. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)